

PhotoClick Sphingosine: An In-depth Technical Guide for Chemical Biology

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Compound of Interest

Compound Name: PhotoClick Sphingosine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **PhotoClick Sphingosine** (pacSph), a powerful chemical tool for investigating sphingolipid metabolism and interactions. By integrating a photoactivatable diazirine ring and a clickable alkyne moiety, **PhotoClick Sphingosine** enables researchers to covalently trap and subsequently identify sphingolipid-binding proteins within a cellular context. This document details the underlying principles, experimental protocols, and data interpretation associated with the use of this innovative probe.

Introduction to PhotoClick Sphingosine

PhotoClick Sphingosine is a bifunctional analog of sphingosine, a central molecule in sphingolipid metabolism.^[1] Its unique structure incorporates two key features for chemical biology applications:

- **Photoactivatable Diazirine Group:** Upon UV irradiation, the diazirine group forms a highly reactive carbene intermediate that covalently crosslinks with nearby molecules, effectively "trapping" interacting proteins.^[1]
- **Terminal Alkyne Moiety:** The alkyne group allows for the "clicking" of a reporter tag, such as biotin for affinity purification or a fluorophore for visualization, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.^[1]

This dual functionality allows for the in situ capture and subsequent identification of proteins that interact with sphingosine and its metabolic derivatives within living cells.

Core Data and Applications

PhotoClick Sphingosine has been instrumental in expanding our understanding of the sphingolipid interactome. A key study utilizing this probe in sphingosine-1-phosphate lyase deficient mouse embryonic fibroblasts (S1PL-/- MEFs) led to the identification of over 180 novel sphingolipid-binding proteins, significantly broadening the known landscape of sphingolipid-protein interactions.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data

While extensive quantitative binding affinity data for individual protein interactions with **PhotoClick Sphingosine** is not broadly published, the initial characterization and application of the probe have provided valuable quantitative insights into its behavior and utility.

Table 1: Organellar Colocalization of **PhotoClick Sphingosine**-Protein Complexes

This table presents the Pearson correlation coefficients, which measure the colocalization between the fluorescently labeled **PhotoClick Sphingosine**-protein complexes and specific organelle markers at different chase times after a 10-minute pulse with the probe.[\[2\]](#) This data provides a quantitative measure of the probe's metabolic trafficking through the cell.

Chase Time (minutes)	LAMP1 (Lysosomes)	PDI (Endoplasmic Reticulum)	GM130 (Golgi)
0	0.25	0.60	0.45
10	0.30	0.55	0.65
30	0.40	0.40	0.75
60	0.55	0.30	0.60

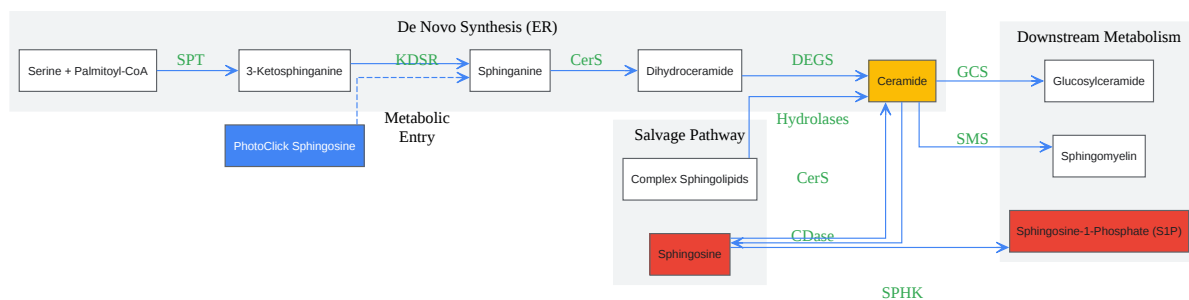
Table 2: Identified Sphingolipid-Interacting Proteins by Cellular Compartment

This table summarizes the subcellular localization of high-confidence proteins identified in a chemoproteomic screen using **PhotoClick Sphingosine**.^[2] The data is based on Gene Ontology (GO) annotations.

Cellular Compartment	Number of Identified Proteins	Percentage of Total Hits
Endoplasmic Reticulum	55	30.6%
Golgi Apparatus	28	15.6%
Mitochondrion	25	13.9%
Plasma Membrane	22	12.2%
Lysosome/Endosome	18	10.0%
Cytosol	15	8.3%
Nucleus	17	9.4%

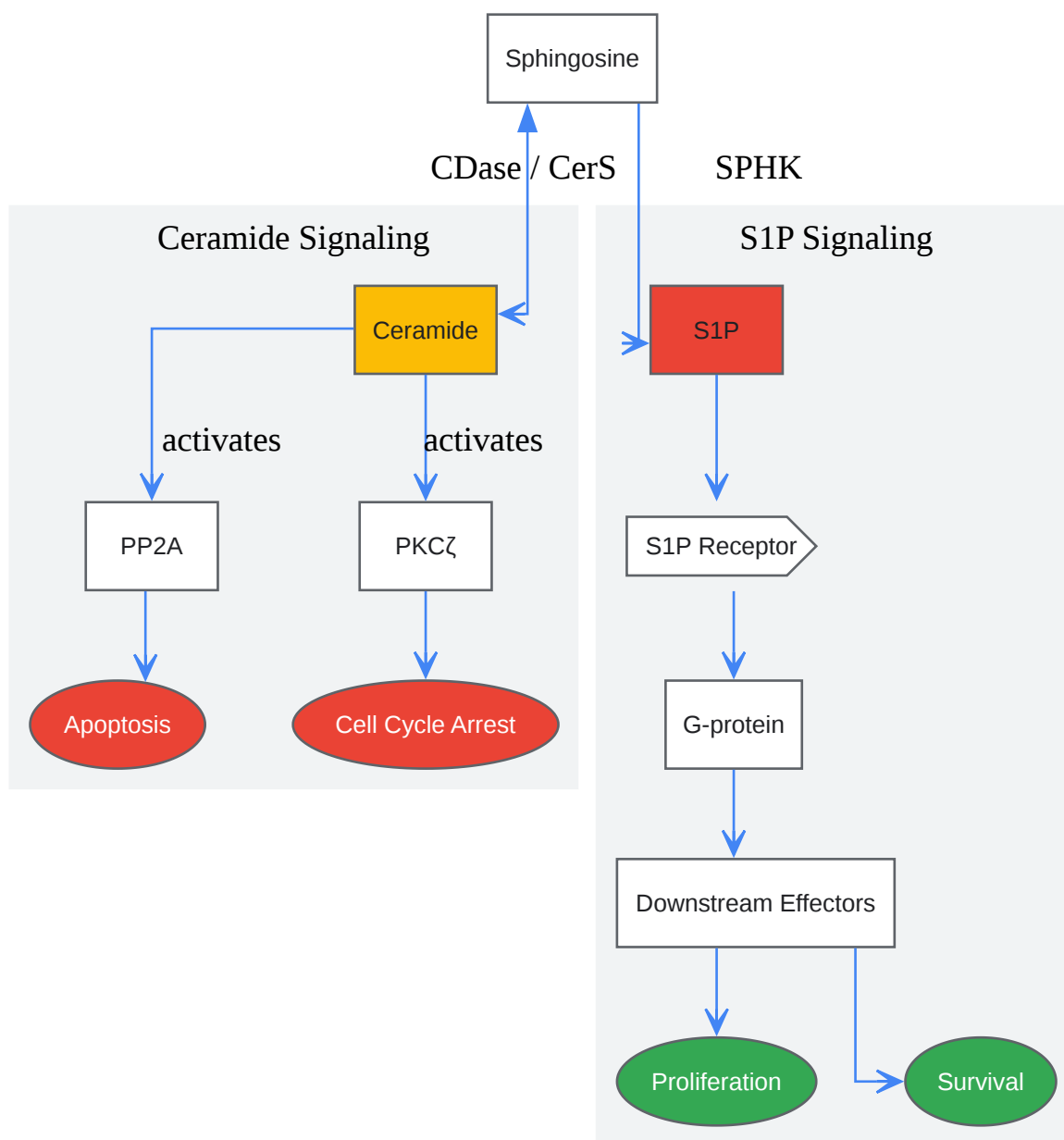
Signaling and Metabolic Pathways

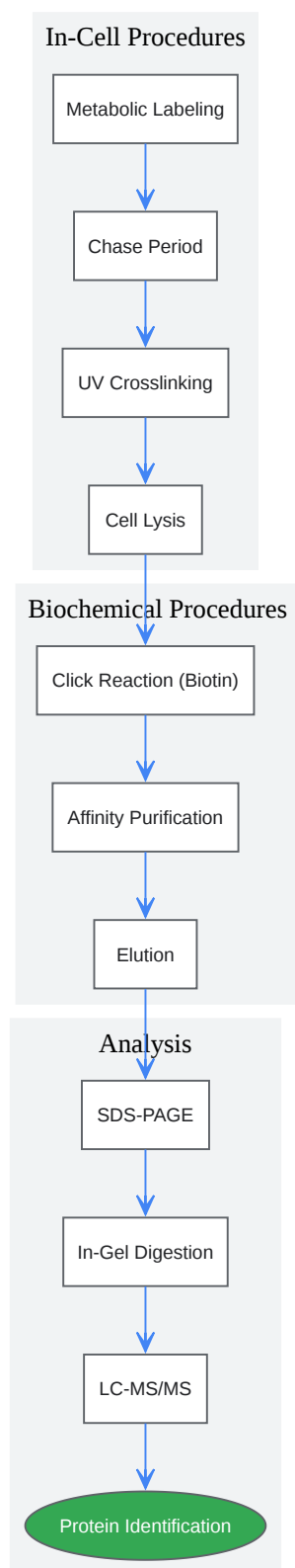
PhotoClick Sphingosine enters the endogenous sphingolipid metabolic pathway, allowing for the study of its downstream metabolites and their interactions. The following diagrams illustrate the core pathways relevant to **PhotoClick Sphingosine** research.



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Caption: Sphingolipid Metabolism Pathway.





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